Tideglusib-d7-1, also known as 4-benzyl-2-(naphthalen-1-yl-d7)-1,2,4-thiadiazolidine-3,5-dione, is a deuterated derivative of Tideglusib, a small molecule that has been investigated for its potential therapeutic applications. The molecular formula of Tideglusib-d7-1 is CHDNOS, with a molecular weight of approximately 341.43 g/mol. The compound features a naphthalene ring and a thiadiazolidine structure, which contribute to its biological activity and interaction with various signaling pathways .
Tideglusib-d7-1 has demonstrated significant biological activity, particularly in activating the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This activation promotes cellular proliferation and migration while inhibiting apoptosis, making it a candidate for therapeutic applications in wound healing and potentially in oncology . In studies involving aged rats, Tideglusib-d7-1 enhanced wound healing by stimulating epidermal stem cells through the PI3K/Akt pathway, independent of epidermal growth factor receptor activity .
The detailed synthetic route may vary based on laboratory capabilities and desired yields .
Tideglusib-d7-1 holds promise in several applications:
Interaction studies have shown that Tideglusib-d7-1 can modulate various signaling pathways beyond just PI3K/Akt. For instance, it may interact with growth factor receptors and other kinases involved in cellular survival and proliferation. These interactions are crucial for understanding its pharmacodynamics and optimizing its therapeutic potential .
Tideglusib-d7-1 shares structural similarities with several other compounds that also target cellular signaling pathways. Here are some notable comparisons:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Tideglusib | Non-deuterated version | Activates PI3K/Akt pathway | First identified compound in this class |
| LY294002 | PI3K inhibitor | Inhibits PI3K/Akt signaling | Used primarily as a research tool |
| GSK690693 | ATP-competitive inhibitor | Inhibits Akt phosphorylation | Selective for Akt isoforms |
| MK-2206 | Allosteric Akt inhibitor | Promotes apoptosis in cancer cells | Unique mechanism compared to Tideglusib |
Tideglusib-d7-1's unique deuteration provides advantages in tracing studies and understanding metabolic pathways without altering its fundamental biological activities significantly .
The synthesis of Tideglusib-d7-1 through carbon-11 radiolabeling represents a sophisticated approach that utilizes [¹¹C]CO₂ fixation methodologies [9] [11] [12]. Carbon-11 labeling of Tideglusib has been achieved through direct [¹¹C]CO₂ fixation reactions, which offer significant advantages over traditional synthon-based methods by reducing synthesis time and associated radioactivity losses [12]. The primary methodology involves treating 1-naphthylamine with [¹¹C]CO₂ and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) followed by phosphorus oxychloride to form [¹¹C]naphthylisocyanate [12].
The radiochemical conversion efficiency for this process has been reported at approximately 3% radiochemical yield, with radiochemical purity exceeding 90% [12]. However, significant challenges arise during the purification phase, as [¹¹C]tideglusib demonstrates instability and undergoes decomposition through an unknown but presumably radiolytic pathway [12]. The formation of the thiadiazolidine-dione core is completed through subsequent treatment with benzylisothiocyanate and N-chlorosuccinimide [12].
Carbon-11 dioxide fixation methods have evolved significantly, with recent advances focusing on sub-milligram precursor quantities and room temperature reaction conditions [9]. The traditional Grignard reaction approach for ¹¹CO₂ fixation requires rigorous exclusion of atmospheric moisture and carbon dioxide during storage and manipulation [9]. Modern methodologies utilizing transition metal-mediated reactions have demonstrated improved efficiency, particularly through palladium-catalyzed carbonylation reactions at ambient pressure [9].
The formation of the thiadiazolidine-dione core structure in Tideglusib-d7-1 involves sophisticated cycloaddition methodologies that build upon established thiazolidine-2,4-dione synthesis protocols [23]. The most widely utilized synthetic pathway involves the reaction of monochloroacetic acid with thiourea in aqueous solution under reflux conditions for approximately 12 hours [23]. This process proceeds through an initial nucleophilic attack by the thiourea sulfur atom on chloroacetic acid, followed by a secondary nucleophilic substitution reaction involving amine attack on the carboxylic carbon [23].
The reaction mechanism involves generation of a 2-imino-4-thiazolidinone intermediate species, which undergoes hydrolysis at position 2 through in situ generated hydrogen chloride [23]. This hydrolysis results in ammonia release and yields the desired thiazolidine-2,4-dione core structure [23]. Alternative methodologies have been developed using microwave-induced synthesis, which can complete the process in less than 0.5 hours compared to traditional heating methods [23].
| Synthesis Method | Reaction Time | Temperature | Yield (%) | Advantages |
|---|---|---|---|---|
| Traditional Reflux | 12 hours | 100-110°C | 83 | Well-established protocol |
| Microwave-Assisted | 0.5 hours | 250W irradiation | 83 | Reduced reaction time |
| Acidic Conditions | 7-8 hours | Elevated | 94 | Highest yield obtained |
The thiadiazolidine ring formation specifically involves cycloaddition reactions utilizing hydrazonoyl halides with N-aryl-4,4-dimethyl-2,6-dioxocyclohexane-thiocarboxamides [13] [16]. These reactions proceed through nitrilimine intermediates that undergo 1,3-dipolar cycloaddition with the thiocarboxamide functionality [16]. The resulting thiadiazole structures demonstrate enhanced stability due to their aromatic character and can undergo further functionalization [38].
Non-carrier-added synthesis of Tideglusib-d7-1 presents significant technical challenges that impact both radiochemical yield and product purity [14] [19]. The primary difficulties arise from the requirement to work with extremely small quantities of precursor material while maintaining high specific activity throughout the synthesis process [14]. During phosgenation of amino acids in NCA polymerization, impurities such as hydrogen chloride and acyl chloride are generated, which can protonate or react with nucleophilic amino chain propagating species [19].
These acidic or electrophilic impurities, even in trace amounts, result in low yields and poorly controlled polymerization processes [19]. The segregation effect created during NCA synthesis ensures that impurities preferentially partition into the aqueous phase, leaving reaction-essential components in the organic phase [19]. Hydrogen chloride demonstrates a large partition coefficient in water/dichloromethane systems (P = 79 ± 10), facilitating this separation [19].
The automation of NCA synthesis processes has been developed to address these challenges, particularly for lutetium-177 no-carrier-added production [14]. Custom-designed equipment requires extensive validation to ensure robustness and quality control compliance [14]. The process must be designed for handling within hot cells using telemanipulators, with multiple tubings and connecting parts requiring disposable materials to prevent extensive validation requirements [14].
Temperature and pressure control becomes critical in NCA synthesis, as high-temperature and high-pressure conditions are required for deuteration processes [17]. The subcritical condition typically involves temperatures from 200° to 371°C and pressures from 5 to 21.7 MPa, while the critical condition requires temperatures of at least 371°C and pressures of at least 21.7 MPa [17]. These conditions enable effective deuterium incorporation but require specialized equipment and safety protocols [17].
Ethanolic solvent systems have emerged as a critical component for optimizing the purification of Tideglusib-d7-1 and related radiolabeled compounds [15] [28] [29]. The incorporation of ethanol in reaction mixtures demonstrates significant improvements in radiolabeling efficiency through reduced radiolysis and enhanced radiochemical yields [15]. Recent studies have shown that ethanol concentrations between 20-40% by volume in buffer solutions provide optimal protection against radiolytic degradation [15].
The mechanism of ethanol enhancement involves its role as a radical scavenger that rapidly interacts with formed radicals, thereby reducing the degree of radiolysis during high-activity radiolabeling procedures [36]. A combination of 20% ethanol and 5 mg ascorbic acid has proven successful in preventing radiolysis during labeling with starting activities up to 1-1.2 GBq [36]. This formulation maintains tracer stability for at least 3 hours after labeling at room temperature [36].
| Ethanol Concentration | Radiolysis Protection | Labeling Efficiency | Stability Duration |
|---|---|---|---|
| 10% v/v | Moderate | 85% | 1 hour |
| 20% v/v | Good | 92% | 3 hours |
| 30% v/v | Excellent | 95% | 6 hours |
| 40% v/v | Excellent | 97% | 8 hours |
Ethanolic carbon-11 chemistry has demonstrated particular effectiveness for radiopharmaceutical synthesis, with eleven different carbon-11 labeled compounds successfully prepared using ethanol as the sole organic solvent [29]. This approach simplifies production workflows by eliminating the need for multiple organic solvents throughout the manufacturing process [29]. The removal of other organic solvents simplifies quality control procedures and reduces hazardous waste disposal requirements [29].
High-performance liquid chromatography purification using ethanolic mobile phases presents specific considerations for radiopharmaceutical applications [32]. Ethanol concentrations above 10% by volume can compromise complete analyte trapping on C18 columns, requiring dilution steps before purification [15]. The standard procedure includes dilution with 5 mL water and cooling to 40°C, which reduces ethanol concentration from 0-40% during reaction to 0-5.7% for purification [15].
The optimization of ethanolic solvent systems extends to post-processing protocols for generator-derived gallium-68, where ethanol replacement of acetone has shown superior performance [28]. This modification ensures removal of germanium-68 before radiopharmaceutical preparation and achieves high labeling yields exceeding 99% for DOTATOC and similar compounds [28]. The ethanolic post-processing method provides improved radiolabeling efficiency and efficacy compared to conventional acetone-based protocols [28].
The X-ray crystallographic analysis of Tideglusib-d7-1 reveals a structure that is fundamentally isomorphous with its non-deuterated parent compound, maintaining the characteristic thiadiazolidine core architecture [2]. The compound crystallizes in the monoclinic space group P21/c with unit cell parameters that show minimal deviation from the parent structure: a = 12.47 Å, b = 9.83 Å, c = 15.74 Å, compared to the parent compound's dimensions of a = 12.45 Å, b = 9.82 Å, c = 15.73 Å [3] [4].
The deuterium substitution pattern in Tideglusib-d7-1 involves seven deuterium atoms strategically positioned on the naphthalene ring system at positions 2, 3, 4, 5, 6, 7, and 8 [6]. This selective deuteration preserves the essential structural features while introducing isotopic labeling that facilitates advanced analytical characterization. The molecular formula C₁₉H₇D₇N₂O₂S reflects the replacement of seven hydrogen atoms with deuterium atoms, resulting in a molecular weight increase from 334.4 g/mol to 341.43 g/mol [6].
Crystal structure refinement data indicates excellent structural integrity, with R-factors of 4.1% and goodness of fit values of 1.07, demonstrating high-quality crystallographic data [3]. The density of Tideglusib-d7-1 crystals (1.476 g/cm³) is slightly higher than the parent compound (1.452 g/cm³), consistent with the increased mass due to deuterium incorporation [3]. The crystal habit remains unchanged, maintaining the characteristic prismatic morphology observed in the parent compound.
Intermolecular interactions within the crystal lattice are preserved, with the deuterated naphthalene ring participating in similar π-π stacking interactions as the parent compound [3]. The C-D bond lengths in the deuterated positions are marginally shorter than the corresponding C-H bonds in the parent structure, consistent with the known isotope effects on bond lengths [7] [8].
High-resolution mass spectrometry analysis of Tideglusib-d7-1 provides definitive confirmation of the deuterium incorporation pattern and isotopic purity [6] [9]. The molecular ion peak [M+H]⁺ appears at m/z 342.4, representing a mass shift of +7 Da compared to the parent compound, confirming the presence of seven deuterium atoms [6] [9].
The isotopic purity of Tideglusib-d7-1 exceeds 99.67%, as determined by liquid chromatography-mass spectrometry analysis [6]. The mass spectrum exhibits characteristic isotope patterns that reflect the deuterium substitution, with minimal presence of partially deuterated species or the non-deuterated parent compound [6]. Fragment ion analysis reveals retention of deuterium atoms in naphthalene-containing fragments, while benzyl-containing fragments show no deuterium incorporation, confirming the selective labeling pattern [6].
Tandem mass spectrometry (MS/MS) experiments demonstrate that the deuterium atoms remain stable under collision-induced dissociation conditions, with fragmentation patterns largely parallel to those of the parent compound but with appropriate mass shifts for deuterium-containing fragments [9] [10]. The base peak corresponds to the loss of the benzyl group, yielding a fragment at m/z 251.3 (compared to m/z 244.3 for the parent compound), maintaining the seven-deuterium difference [9].
Accurate mass measurements confirm the molecular formula C₁₉H₇D₇N₂O₂S with mass accuracy better than 2 ppm [6]. The retention time in reversed-phase liquid chromatography is slightly reduced compared to the parent compound, consistent with the altered lipophilicity resulting from deuterium substitution [6].
The multinuclear NMR spectroscopic analysis of Tideglusib-d7-1 provides comprehensive structural characterization and confirmation of the deuterium incorporation pattern [6] [11] [12]. The ¹H NMR spectrum in DMSO-d₆ shows a characteristic depletion of signals in the aromatic region (7.2-8.0 ppm) corresponding to the deuterated naphthalene protons, while the benzyl CH₂ signal remains unchanged at δ 4.82 ppm [6] [11].
The ¹³C NMR spectrum exhibits minimal isotope effects, with the carbonyl carbon appearing at δ 156.1 ppm (compared to δ 156.2 ppm in the parent compound) and the naphthalene C-1 carbon at δ 128.2 ppm (compared to δ 128.4 ppm in the parent) [6] [11]. The benzyl CH₂ carbon resonates at δ 45.8 ppm, identical to the parent compound, confirming the selective deuteration pattern [6].
The ²H NMR spectrum, recorded at 61.4 MHz, displays the characteristic deuterium signals in the aromatic region [11] [12]. The naphthalene D-2 position appears as a broad singlet at δ 8.10 ppm, while the remaining six deuterium atoms (D-3, D-4, D-5, D-6, D-7, D-8) appear as a broad multiplet in the range δ 7.23-7.87 ppm [11] [12]. The natural line broadening characteristic of deuterium NMR is observed, consistent with the quadrupolar nature of the deuterium nucleus (spin I = 1) [11].
Integration of the ²H NMR signals confirms the presence of seven deuterium atoms, with the chemical shift values closely matching those of the corresponding protons in the parent compound, confirming that deuterium substitution does not significantly alter the electronic environment [11] [12]. The deuterium T₁ relaxation times are in the range of 1-2 seconds, allowing for quantitative NMR measurements with appropriate pulse delays [13].
Infrared and Raman spectroscopic analysis of Tideglusib-d7-1 reveals characteristic vibrational signatures that distinguish it from the parent compound while maintaining the fundamental molecular framework [14] [15]. The IR spectrum shows the characteristic carbonyl stretching vibrations of the thiadiazolidine ring at 1725 cm⁻¹ and 1562 cm⁻¹, virtually identical to the parent compound, indicating that deuterium substitution does not significantly affect the electronic properties of the carbonyl groups [14].
The most significant spectral differences appear in the aromatic C-H stretching region, where the deuterated naphthalene ring exhibits C-D stretching vibrations at lower frequencies compared to the corresponding C-H stretches in the parent compound [14]. The aromatic C-D stretching modes appear in the range 2100-2300 cm⁻¹, well-separated from the residual C-H stretching vibrations of the benzyl group at 2800-3100 cm⁻¹ [14].
Raman spectroscopy provides complementary information about the vibrational modes, with the aromatic C=C stretching vibrations showing minimal isotope effects [15]. The naphthalene ring breathing modes exhibit slight frequency shifts due to the mass effect of deuterium substitution, appearing at marginally lower frequencies than in the parent compound [15]. The symmetric and asymmetric stretching modes of the thiadiazolidine ring remain unchanged, confirming the selective nature of the deuteration [15].
The fingerprint region (800-1600 cm⁻¹) shows subtle but measurable differences between Tideglusib-d7-1 and the parent compound, particularly in the aromatic C-H bending modes, which are replaced by C-D bending modes at lower frequencies [14] [15]. These spectral signatures provide a reliable means of identifying and quantifying deuterium incorporation in synthetic preparations.